BW 245C

Übersicht

Beschreibung

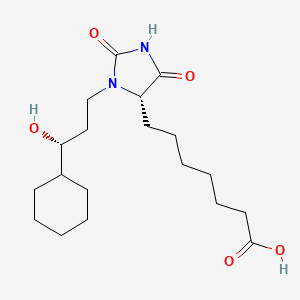

BW 245C, auch bekannt als (R,S)-(±)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptansäure, ist ein potenter Prostanoidrezeptor-Agonist. Es hat eine Summenformel von C19H32N2O5 und ein Molekulargewicht von 368,47. Diese Verbindung ist bekannt für ihre hohe Selektivität gegenüber dem DP-Prostanoidrezeptor, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Neurological Disorders

- Stroke Treatment : BW 245C has shown promise in reducing brain infarction and improving cerebral blood flow (CBF) in animal models of stroke. In wild-type mice, administration of this compound significantly decreased brain infarction when given shortly after stroke onset, indicating its potential as a neuroprotective agent .

- Mechanism : The neuroprotective effects are attributed to its ability to enhance CBF and attenuate functional deficits post-stroke through DP receptor activation .

-

Ocular Applications

- Intraocular Pressure Reduction : this compound has been investigated for its efficacy in lowering intraocular pressure, which is beneficial in treating glaucoma. However, its clinical application is limited due to side effects that can occur outside the eye .

- Comparative Efficacy : Studies have compared this compound with other prostaglandin analogs, highlighting its potency and selectivity towards DP receptors in ocular tissues .

-

Cardiovascular Effects

- Platelet Aggregation Inhibition : this compound has demonstrated the ability to inhibit platelet aggregation in human subjects. In a clinical study, it significantly reduced aggregation responses to adenosine diphosphate (ADP) at specific doses .

- Vascular Responses : The compound has been shown to increase transendothelial electrical resistance in endothelial cells, suggesting potential applications in vascular health and disease management .

Table 1: Summary of Research Findings on this compound

Detailed Case Study Analysis

- Stroke Model Study

- Human Clinical Trials

Wirkmechanismus

Target of Action

BW 245C is a potent prostanoid DP-receptor (DP1) agonist . The DP1 receptor is a specific type of prostanoid receptor, which plays a crucial role in various physiological processes.

Mode of Action

This compound selectively activates the DP1 receptor . This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), a critical secondary messenger in cells . The activation of cAMP production is a key step in the transduction of the signal from the DP1 receptor to the cell’s interior .

Biochemical Pathways

The activation of the DP1 receptor by this compound leads to an increase in the production of cAMP . This increase in cAMP levels can have various downstream effects, depending on the specific cell type and the biochemical pathways active in those cells. For example, in Th2 cells, this compound inhibits the secretion of collagen induced by TGF-β .

Pharmacokinetics

It is soluble in dmso at 10 mg/ml , which may influence its bioavailability.

Result of Action

The activation of the DP1 receptor by this compound and the subsequent increase in cAMP levels can have various effects at the molecular and cellular levels. For instance, in human platelets, this compound can activate adenylate cyclase in a biphasic manner . In addition, this compound can delay the onset of apoptosis in cultured eosinophils .

Biochemische Analyse

Biochemical Properties

BW 245C plays a significant role in biochemical reactions. It interacts with specific DP prostanoid receptors, which are coupled via a Gs protein to adenylyl cyclase . This interaction results in the production of cAMP . The rank of potency is this compound > PGD2 > PGE2 > PGF2a > Iloprost .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. In embryonic bovine tracheal cells, this compound stimulates cAMP production . It influences cell function by activating adenylate cyclase in human platelets through the DP prostanoid receptor . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a potent prostanoid receptor agonist, with a true selectivity for a DP prostanoid receptor . It can activate adenylate cyclase in human platelets through the DP prostanoid receptor and by another mechanism as yet uncharacterized .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BW 245C umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei oft fortschrittliche Techniken wie Chromatographie zur Reinigung eingesetzt werden. Die Verbindung wird typischerweise bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BW 245C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Imidazolidinring.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie Ketone, Alkohole und substituierte Imidazolidine .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prostaglandin D2 (PGD2): Ein weiteres Prostanoid, das ebenfalls den DP-Rezeptor aktiviert, jedoch mit geringerer Selektivität im Vergleich zu BW 245C.

Iloprost: Ein synthetisches Analogon von Prostacyclin, das den IP-Rezeptor aktiviert, aber auch mit dem DP-Rezeptor interagieren kann.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den DP-Prostanoidrezeptor. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Wirkungen der DP-Rezeptoraktivierung ohne signifikante Off-Target-Effekte .

Biologische Aktivität

BW 245C is a selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor. It has been extensively studied for its biological activities, particularly in relation to neuroprotection, inflammation, and allergic responses. This article summarizes key findings from various studies regarding the biological activity of this compound, incorporating data tables and research findings.

Overview of this compound

- Chemical Classification : this compound is classified as a prostanoid receptor agonist.

- Selectivity : It has a high binding affinity for the DP1 receptor (Ki = 250 nM) and exhibits lower affinities for other prostanoid receptors such as FP and EP receptors .

- Mechanism of Action : Activation of the DP1 receptor by this compound leads to increased intracellular levels of cyclic AMP (cAMP), which is crucial in mediating various physiological responses .

Neuroprotective Effects

This compound has shown significant neuroprotective effects in various experimental models:

- Ischemic Stroke Models : In studies involving middle cerebral artery occlusion (MCAO), this compound administration resulted in a significant reduction in infarct volume (21.0 ± 5.7%) compared to control groups . This suggests its potential as an adjunct therapeutic agent in stroke management.

- Excitotoxicity Models : In NMDA-induced excitotoxicity models, pretreatment with this compound decreased lesion volumes significantly (up to 39.6 ± 7.6%) depending on the dosage used .

Anti-Inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting histamine release from mast cells:

- Histamine Release Inhibition : In vitro studies demonstrated that this compound significantly inhibited anti-IgE induced histamine release from rat peritoneal mast cells, with maximum inhibition observed at concentrations as low as .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound across different models:

Study on Ischemic Stroke

In a study conducted by Andreasson et al., this compound was shown to increase cAMP levels and protect hippocampal slice cultures against neurodegeneration induced by excitotoxic agents. The study emphasized the role of DP1 receptor activation in mitigating brain damage during ischemic events .

Study on Allergic Responses

A notable study indicated that administration of this compound reduced pulmonary allergic responses in wild-type mice, suggesting its potential therapeutic role in managing allergic diseases through modulation of PGD2 pathways .

Eigenschaften

IUPAC Name |

7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223176 | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72814-32-5, 72880-75-2 | |

| Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW245C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BW-245C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BW245C?

A1: BW245C selectively binds to and activates the DP1 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of DP1 receptor activation by BW245C?

A2: DP1 activation by BW245C primarily leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), leading to various cellular responses depending on the cell type. [, , , , , , ]

Q3: How does BW245C impact cerebral blood flow (CBF)?

A3: Research indicates that BW245C treatment significantly increases basal CBF in wild-type mice. This effect is absent in DP1 knockout mice, confirming the role of DP1 in mediating this response. [, ]

Q4: Can BW245C impact hemostasis?

A4: Studies suggest that BW245C can prolong tail bleeding time and increase un-coagulated blood content, indicating a potential role in modulating hemostasis.

Q5: What are the potential implications of DP1 activation by BW245C on the immune system?

A5: Research suggests that DP1 activation by BW245C can modulate immune responses. It inhibits TNF-α-induced migration of human Langerhans cells and reduces inflammatory cell recruitment in a murine model of atopic dermatitis.

Q6: What is the molecular formula and weight of BW245C?

A6: The molecular formula of BW245C is C19H30N2O5, and its molecular weight is 366.45 g/mol.

Q7: How do structural modifications of BW245C affect its DP1 receptor activity?

A7: Specific structural modifications to the ω-chain of BW245C, such as the introduction of 13′-aza groups, resulted in analogues with increased potency in inhibiting platelet aggregation compared to BW245C.

Q8: Are there any known structural features of BW245C analogues that confer selectivity for DP1 over other prostanoid receptors?

A8: While the provided research doesn't explicitly detail specific structural features that dictate DP1 selectivity, the 13′-aza analogues demonstrated enhanced potency in inhibiting human platelet aggregation compared to BW245C, suggesting a potential for increased DP1 selectivity. Further research is necessary to fully elucidate the structural determinants of DP1 selectivity for BW245C analogues.

Q9: Has BW245C shown efficacy in any in vivo models of disease?

A9: Yes, BW245C has demonstrated efficacy in several in vivo models. For instance, it reduced brain damage and functional deficits in a mouse model of stroke [, ] and attenuated bleomycin-induced lung fibrosis in mice. Additionally, it was found to improve endothelial barrier function and reduce vascular leakage in a mouse model of inflammation.

Q10: What is the evidence supporting the use of BW245C in stroke treatment?

A10: In mouse models of stroke, BW245C administration post-stroke led to reduced infarction volume, improved neurological function, and increased cerebral blood flow, suggesting its potential as a therapeutic agent. [, ]

Q11: What is the role of BW245C in tumor models?

A11: Studies in tumor models showed that BW245C administration suppressed tumor growth and vascular leakage. DP1 deficiency, conversely, was linked to increased tumor progression and angiogenesis. These findings suggest that targeting DP1 with agonists like BW245C could be a potential therapeutic strategy for cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.